(S)-2-(1-Aminopropyl)-4-fluorophenolhcl
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Overview
Description
(S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a fluorine atom, and a phenol group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride typically involves the reaction of 4-fluorophenol with (S)-1-aminopropane under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions include various derivatives of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride, such as quinones, amines, and substituted phenols. These products have diverse applications in different fields of research.
Scientific Research Applications
(S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: It is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride include:
- (S)-3-(1-Aminopropyl)-5-(trifluoromethyl)phenol hydrochloride
- (S)-1-Aminopropyl phosphonic acid
- 1-(3-Aminopropyl)imidazole
Uniqueness
What sets (S)-2-(1-Aminopropyl)-4-fluorophenol hydrochloride apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various specialized applications in research and industry.
Properties
Molecular Formula |
C9H12FNO |
---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
2-[(1S)-1-aminopropyl]-4-fluorophenol |
InChI |
InChI=1S/C9H12FNO/c1-2-8(11)7-5-6(10)3-4-9(7)12/h3-5,8,12H,2,11H2,1H3/t8-/m0/s1 |
InChI Key |
JVIRFYQQOSINHU-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=C(C=CC(=C1)F)O)N |
Canonical SMILES |
CCC(C1=C(C=CC(=C1)F)O)N |
Origin of Product |
United States |
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